24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione
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Overview
Description
6-Maleimidocaproic acid hydrazide (TFA) is a heterobifunctional crosslinking reagent that is reactive towards both sulfhydryl and carbonyl groups . This compound is particularly useful in the preparation of immunoconjugates, such as those involving doxorubicin . It is known for its ability to form stable thioether linkages with sulfhydryl groups and to conjugate with carbonyl groups, making it a versatile tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Maleimidocaproic acid hydrazide (TFA) typically involves the reaction of maleic anhydride with ε-caprolactam to form 6-maleimidocaproic acid. This intermediate is then reacted with hydrazine to yield 6-Maleimidocaproic acid hydrazide . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of 6-Maleimidocaproic acid hydrazide (TFA) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically stored under inert conditions at low temperatures to maintain its reactivity .
Chemical Reactions Analysis
Types of Reactions
6-Maleimidocaproic acid hydrazide (TFA) undergoes several types of chemical reactions, including:
Substitution Reactions: Reacts with sulfhydryl groups to form stable thioether linkages.
Addition Reactions: Conjugates with carbonyl groups, such as aldehydes and ketones.
Common Reagents and Conditions
Sulfhydryl Reactions: Typically occur at pH 6.5-7.5, forming stable thioether bonds.
Carbonyl Reactions: Require the presence of oxidizing agents like sodium meta-periodate to form reactive aldehyde groups.
Major Products
The major products formed from these reactions include stable thioether-linked conjugates and hydrazone-linked conjugates, which are useful in various biochemical applications .
Scientific Research Applications
6-Maleimidocaproic acid hydrazide (TFA) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Maleimidocaproic acid hydrazide (TFA) involves its bifunctional reactivity:
Sulfhydryl Groups: The maleimide group reacts with sulfhydryl groups to form stable thioether bonds.
Carbonyl Groups: The hydrazide group conjugates with carbonyl groups, such as those formed by the oxidation of glycoprotein carbohydrates.
This dual reactivity allows the compound to serve as a versatile crosslinker in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
N-Succinimidyl 6-maleimidocaproate (SMCC): Another heterobifunctional crosslinker that reacts with amines and sulfhydryls.
N-Maleimidobutyric acid hydrazide (MBH): Similar in structure but with a shorter spacer arm.
Uniqueness
6-Maleimidocaproic acid hydrazide (TFA) is unique due to its specific reactivity towards both sulfhydryl and carbonyl groups, making it highly versatile for crosslinking applications . Its longer spacer arm compared to similar compounds allows for greater flexibility in conjugation reactions .
Properties
CAS No. |
142383-44-6 |
---|---|
Molecular Formula |
C29H27NO10 |
Molecular Weight |
549.5 g/mol |
IUPAC Name |
24-ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione |
InChI |
InChI=1S/C29H27NO10/c1-4-10-7-11-17(29(36)30(10)2)23(34)20-16-12(8-15-19(20)25(11)39-9-38-15)26(37-3)28-21(22(16)33)24(35)18-13(31)5-6-14(32)27(18)40-28/h7,13-15,31-34H,4-6,8-9H2,1-3H3 |
InChI Key |
SLGIZIDCEVQLHR-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C(=C3C4=C2OCOC4CC5=C3C(=C6C(=C5OC)OC7=C(C6=O)C(CCC7O)O)O)O)C(=O)N1C |
Canonical SMILES |
CCC1=CC2=C(C(=C3C4=C2OCOC4CC5=C3C(=C6C(=C5OC)OC7=C(C6=O)C(CCC7O)O)O)O)C(=O)N1C |
Synonyms |
SCH 42137 SCH-42137 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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